Tricyclamol chloride (CAS 3818-88-0) is a potent, quaternary ammonium muscarinic acetylcholine receptor antagonist used extensively as a reference standard in pharmacological and chemoinformatics applications [1]. Structurally distinct from tertiary amine anticholinergics, it features a permanently charged nitrogen center that restricts its pharmacological activity to peripheral tissues. In procurement and material selection, tricyclamol chloride is prioritized for its well-defined thermal properties (melting point 159-164 °C), its moderate solubility in water and alcohol, and its ability to serve as a benchmark for peripheral antispasmodic and secretory inhibition models without central nervous system interference[2].
Substituting tricyclamol chloride with its tertiary amine analog, procyclidine hydrochloride, fundamentally compromises assay specificity and material handling. Tertiary amines possess high lipophilicity and readily cross the blood-brain barrier, triggering central nervous system (CNS) responses that confound peripheral tissue data . Conversely, the permanent positive charge of tricyclamol chloride strictly confines its action to peripheral postganglionic parasympathetic neuroeffector junctions [1]. For procurement teams outfitting ex vivo smooth muscle assays or developing peripheral-restricted formulations, utilizing tricyclamol chloride is non-negotiable to prevent data contamination from central muscarinic blockade.
Tricyclamol chloride is structurally defined by its quaternary ammonium center, which imparts a permanent positive charge that prevents passive diffusion across the blood-brain barrier (BBB) [1]. In contrast, its tertiary amine analog, procyclidine hydrochloride, exhibits high permeability, enabling rapid CNS penetration and central anticholinergic activity . This structural divergence means tricyclamol strictly isolates peripheral muscarinic receptor blockade, whereas procyclidine induces mixed peripheral and central effects.
| Evidence Dimension | Blood-Brain Barrier (BBB) Permeability |
| Target Compound Data | Tricyclamol Chloride: Impermeable (quaternary ammonium, permanent charge) |
| Comparator Or Baseline | Procyclidine HCl: Highly permeable (tertiary amine) |
| Quantified Difference | Complete exclusion of CNS penetration vs. rapid CNS uptake |
| Conditions | In vivo pharmacological distribution models |
Procurement of the quaternary salt is essential for assays requiring strict isolation of peripheral smooth muscle or glandular responses without CNS confounding.
In classical ex vivo pharmacological models, tricyclamol chloride demonstrates exceptional potency in reversing acetylcholine (ACh)-induced smooth muscle contractions. Specifically, the laevo-isomer of tricyclamol has been quantified as being approximately 2 times as potent as the gold-standard benchmark, atropine sulfate, in relaxing ACh-induced spasms in isolated rabbit ileum preparations [1]. Furthermore, it exhibits robust activity in inhibiting the stretch reflex in guinea-pig ileum models, significantly outperforming its dextro-isomer counterpart.
| Evidence Dimension | ACh-induced spasm relaxation potency |
| Target Compound Data | Tricyclamol Chloride (laevo-isomer): ~2x baseline potency |
| Comparator Or Baseline | Atropine Sulfate: 1x (baseline benchmark) |
| Quantified Difference | 100% increase in antispasmodic potency |
| Conditions | Ex vivo isolated rabbit ileum tissue bath assay |
Provides a highly potent, validated benchmark for evaluating peripheral antispasmodic efficacy in tissue-based pharmacological screening.
The physicochemical profile of tricyclamol chloride differs significantly from its tertiary amine counterparts, directly impacting analytical handling and formulation. Tricyclamol chloride crystallizes from nitroethane and exhibits a defined melting point of 159-164 °C[1]. In contrast, procyclidine hydrochloride melts with decomposition at a much higher temperature of 226-227 °C. Additionally, tricyclamol chloride maintains moderate solubility in water and alcohol while remaining practically insoluble in ether, dictating specific solvent selection during extraction and chromatographic separation.
| Evidence Dimension | Melting Point / Thermal Behavior |
| Target Compound Data | Tricyclamol Chloride: 159-164 °C (stable melting) |
| Comparator Or Baseline | Procyclidine Hydrochloride: 226-227 °C (decomposition) |
| Quantified Difference | ~65 °C lower melting point without decomposition |
| Conditions | Standard capillary melting point determination |
Accurate thermal and solubility data is critical for procurement teams designing downstream analytical chromatography, extraction protocols, and buffer formulations.
Due to its quaternary ammonium structure and inability to cross the blood-brain barrier, tricyclamol chloride is the optimal reference standard for ex vivo tissue bath assays designed to isolate peripheral muscarinic receptor antagonism without central nervous system interference [1].
Leveraging its quantified potency—up to twice that of atropine sulfate in specific isomer forms—this compound is highly suited for pharmacological screening programs evaluating novel antispasmodic agents or therapies targeting hypermotility [1].
The distinct physicochemical properties of tricyclamol chloride, including its 159-164 °C melting point and specific solubility profile (insoluble in ether, soluble in water/alcohol), make it an ideal internal standard for developing LC-MS methods aimed at differentiating quaternary ammonium compounds from tertiary amines [2].